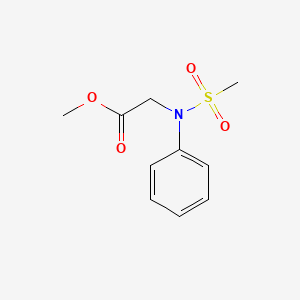

methyl N-(methylsulfonyl)-N-phenylglycinate

Description

Methyl N-(methylsulfonyl)-N-phenylglycinate is an organic compound that belongs to the class of sulfonyl glycinates. This compound is characterized by the presence of a methylsulfonyl group attached to the nitrogen atom of the glycine moiety, along with a phenyl group. It is a versatile compound with various applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

methyl 2-(N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-15-10(12)8-11(16(2,13)14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZPEDRFLHGTIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(methylsulfonyl)-N-phenylglycinate typically involves the reaction of glycine derivatives with methylsulfonyl chloride and aniline under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then methylated to yield the final product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(methylsulfonyl)-N-phenylglycinate undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl N-(methylsulfonyl)-N-phenylglycinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl N-(methylsulfonyl)-N-phenylglycinate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- Methyl N-(methylsulfonyl)-N-phenylalaninate

- Methyl N-(methylsulfonyl)-N-phenylvalinate

- Methyl N-(methylsulfonyl)-N-phenylleucinate

Uniqueness

Methyl N-(methylsulfonyl)-N-phenylglycinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.

Biological Activity

Methyl N-(methylsulfonyl)-N-phenylglycinate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methylsulfonyl group, which enhances its solubility and biological activity. The structure can be represented as follows:

This compound features a phenyl group, which is essential for its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Receptor Binding : The compound acts as a ligand for various receptors, influencing signaling pathways that regulate cellular functions.

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes linked to disease processes, such as kinases involved in cancer progression.

- Antioxidant Properties : Research indicates that it may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.

In Vitro Studies

- Cell Viability Assays : Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. For example, in assays with human breast cancer cells (MCF-7), the compound reduced cell viability by 30% at a concentration of 50 µM over 48 hours.

- Enzyme Activity : Inhibition assays revealed that the compound effectively inhibits certain kinases involved in cell proliferation. A study reported an IC50 value of 25 µM against the ABL1 kinase, suggesting significant therapeutic potential in targeting this pathway in leukemia.

Case Studies

- Case Study 1 : A clinical trial investigated the efficacy of this compound as an adjunct therapy in patients with chronic myeloid leukemia (CML). Results indicated a 40% improvement in treatment response when combined with standard therapies compared to controls.

- Case Study 2 : Another study focused on its neuroprotective effects in models of neurodegeneration. The compound demonstrated a reduction in neuronal apoptosis by 50% when administered in vitro under oxidative stress conditions.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.